1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a trifluoroethanone group, which can impart unique chemical and physical properties, making it of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-tert-butyl-9-methyl-9H-carbazole and 2,2,2-trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is performed under an inert atmosphere, typically nitrogen, to prevent any side reactions.
Procedure: The 6-tert-butyl-9-methyl-9H-carbazole is dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2,2-trifluoroacetyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Systems: Employing automated synthesis systems to ensure consistent quality and reproducibility.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features, which may impart biological activity.
Materials Science: Employed in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone depends on its application:
In Organic Electronics: The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices.
In Pharmaceuticals: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-3-yl)-2,2,2-trifluoroethanone: Lacks the tert-butyl and methyl groups, which may affect its physical and chemical properties.
1-(6-tert-butyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone: Similar structure but without the methyl group, potentially altering its reactivity and applications.
Uniqueness
1-(6-tert-butyl-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both tert-butyl and methyl groups, which can influence its steric and electronic properties, making it suitable for specific applications in organic electronics and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(6-tert-butyl-9-methylcarbazol-3-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-18(2,3)12-6-8-16-14(10-12)13-9-11(17(24)19(20,21)22)5-7-15(13)23(16)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNLQAMYCMXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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